H1N1 Potency vs. Agent 64
Among ten diarylheptanoids isolated from Alpinia officinarum and tested against influenza A/PR/8/34 (H1N1) virus using the MTT method, Antiviral agent 65 (compound 9) exhibits a distinct potency profile. Its EC50 value of 7 μg/mL (~22.4 μM) places it in an intermediate rank order, being less potent than the most active analog, compound 8 (EC50 2.4 μg/mL), but more potent than the least active analogs such as compound 2 (EC50 >100 μg/mL) [1]. This rank-order positioning is critical for studies exploring structure-activity relationships (SAR) around the C5 methoxy substitution pattern and the 4''-hydroxy substituent on the phenyl ring.
Comparator EC50 ≤ 10 μg/mL (upper bound)
| Evidence Dimension | Antiviral potency (EC50) against influenza A/PR/8/34 (H1N1) |
|---|---|
| Target Compound Data | 7 μg/mL (equivalent to ~22.4 μM based on MW 312.4) |
| Comparator Or Baseline | Compound 8 (AO-0011, (5S)-5-hydroxy-7-(4''-hydroxyphenyl)-1-phenyl-3-heptanone): 2.4 μg/mL; Compound 2 (1,7-diphenyl-4E-hepten-3-one): >100 μg/mL |
| Quantified Difference | Compound 8 is 2.9-fold more potent (7 / 2.4). Compound 2 is >14-fold less potent (100 / 7). |
| Conditions | Influenza A/PR/8/34 (H1N1) virus; MTT assay; Madin-Darby canine kidney (MDCK) cells |
Why This Matters
This quantifies the precise impact of the C5 substitution (methoxy in Antiviral agent 65 vs. hydroxy in compound 8) on antiviral potency, directly informing SAR studies and preventing reliance on less active analogs.
- [1] Sawamura R, Sun Y, Yasukawa K, Shimizu T, Watanabe W, Kurokawa M. Antiviral activities of diarylheptanoids against influenza virus in vitro. J Nat Med. 2010 Jan;64(1):117-20. View Source
